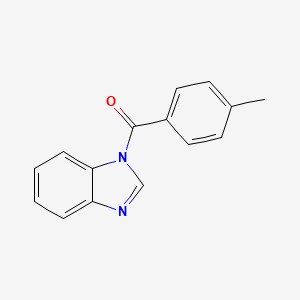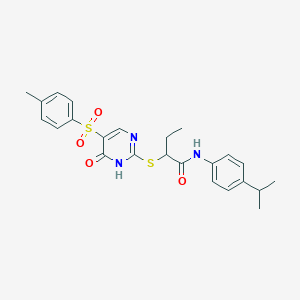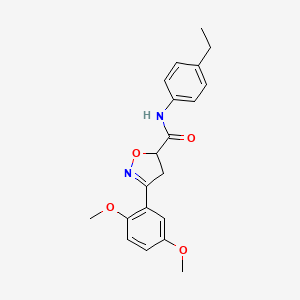![molecular formula C21H23N3O2 B11423178 4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B11423178.png)
4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is known for its unique chemical structure, which includes a benzimidazole ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group is introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is formed by cyclization of an appropriate amine with a carbonyl compound under basic conditions.
Coupling of the Benzimidazole and Pyrrolidinone Rings: The final step involves coupling the benzimidazole and pyrrolidinone rings through a condensation reaction.
Industrial Production Methods
Industrial production of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets within the cell. The compound is known to bind to certain enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. For example, it may inhibit the activity of specific kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-(4-(1-(2-ethoxyethyl)benzimidazole-2-yl)piperidin-1-yl)ethyl)phenyl]-2-methylpropanoic acid
- 4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazole-2-yl]-1-piperidinyl]ethyl]-α,α-dimethyl-benzeneacetic acid
Uniqueness
4-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its specific combination of a benzimidazole ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[1-(2-ethoxyethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C21H23N3O2/c1-2-26-13-12-23-19-11-7-6-10-18(19)22-21(23)16-14-20(25)24(15-16)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3 |
InChI Key |
MLFVLTSFAJVBRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2,6-dichlorophenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423122.png)
![7-(2-fluorophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423126.png)
![3-amino-6-benzyl-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11423134.png)

![N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11423147.png)
![1-(4-chlorophenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11423152.png)
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B11423154.png)
![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11423159.png)
![1-[2-(2-chlorophenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11423160.png)
![3-cyclohexyl-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423170.png)
![1-benzyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11423171.png)
![(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B11423173.png)
